
2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics and behaviors. For instance, aromatic aldehydes, such as indole-3-carbaldehyde derivatives, have been explored for their reactivity and applications in various fields, including fluorescence derivatization and pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives typically involves reactions with various reagents and catalysts. For example, the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride, followed by recrystallization from ethanol . Similarly, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde as a building block for trisubstituted indoles demonstrates the versatility of indole-3-carbaldehyde in nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" by selecting appropriate reagents and conditions that introduce the 4-fluorophenoxy and methyl groups at the desired positions on the indole ring.
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For instance, the infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . The molecular structure of "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" could similarly be analyzed to determine its vibrational frequencies, molecular geometry, and electronic properties.
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions, which can be influenced by the substituents on the indole ring. The reactivity of aromatic aldehydes with derivatization reagents, as seen in the formation of fluorescent derivatives for chromatography, highlights the potential for "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" to undergo similar reactions . Additionally, the nucleophilic substitution reactions demonstrated by 1-methoxy-6-nitroindole-3-carbaldehyde suggest that the compound may also be a suitable electrophile for the synthesis of substituted indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal packing of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is stabilized by van der Waals forces, which is a common feature in solid-state structures of such compounds . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the reactivity and potential applications of these compounds in fields like nonlinear optics . These analyses can be applied to "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" to predict its behavior in various environments and its suitability for specific applications.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Chemosensor Applications
Compounds based on indole structures and containing fluorophenoxy groups can be integral in developing fluorescent chemosensors. Such chemosensors are used to detect a variety of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. For example, DFP-based compounds, though not the same, share a resemblance in structural complexity and potential for fluorescence, demonstrating the utility in sensor technology (Roy, 2021).
Organic Synthesis and Catalysis
Compounds with functionalities similar to 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde play critical roles in organic synthesis, acting as intermediates for manufacturing other complex molecules. For instance, indole synthesis techniques have evolved to create various biologically active molecules, demonstrating the indole group's versatility in synthesizing pharmaceuticals and other bioactive compounds (Taber & Tirunahari, 2011).
Biological Activity and Pharmacological Potential
Indole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This implies that compounds like 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde could potentially be explored for their pharmacological benefits. Knoevenagel condensation products, often derived from indole-containing compounds, have shown significant anticancer activity, indicating the potential of indole derivatives in therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZWWUCCMVYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)
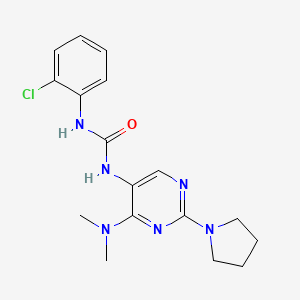
![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)
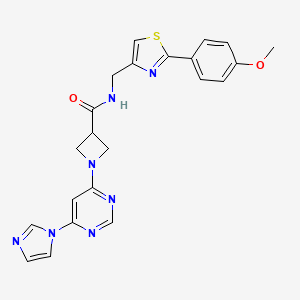
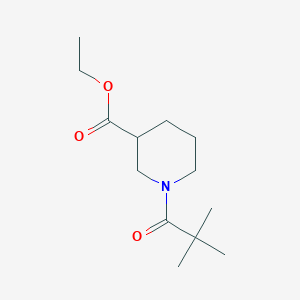
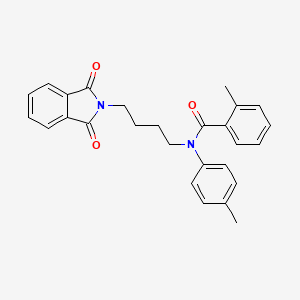
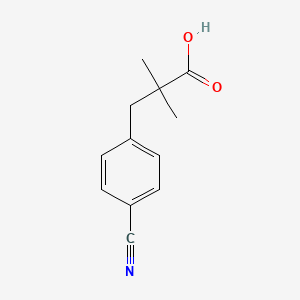
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)
![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)
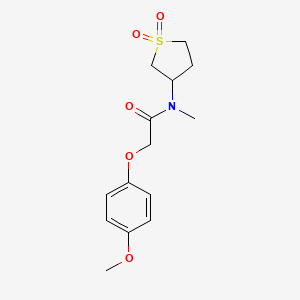
![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)